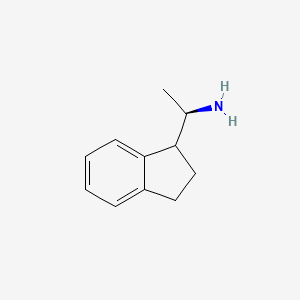
(1r)-1-(2,3-Dihydro-1h-inden-1-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1r)-1-(2,3-Dihydro-1h-inden-1-yl)ethan-1-amine is an organic compound that belongs to the class of amines This compound features an indane moiety, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring, attached to an ethanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1r)-1-(2,3-Dihydro-1h-inden-1-yl)ethan-1-amine typically involves the following steps:
Formation of the Indane Ring: This can be achieved through cyclization reactions starting from suitable precursors such as phenylacetic acid derivatives.
Introduction of the Ethanamine Group: This step often involves the reduction of a corresponding nitro or nitrile precursor to form the amine group.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) to reduce nitro or nitrile groups.
Grignard Reactions: Utilizing Grignard reagents to introduce the ethanamine group.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further reduce the compound to simpler amines or hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Indanone derivatives.
Reduction Products: Secondary or tertiary amines.
Substitution Products: N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its amine functionality.
Biology
Enzyme Inhibition: Studied for its potential to inhibit certain enzymes.
Receptor Binding: Investigated for binding to specific biological receptors.
Medicine
Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Potential use as therapeutic agents for various diseases.
Industry
Material Science: Used in the synthesis of materials with specific properties.
Chemical Manufacturing: Employed in the production of fine chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of (1r)-1-(2,3-Dihydro-1h-inden-1-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, leading to inhibition or activation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
(1r)-1-(2,3-Dihydro-1h-inden-1-yl)propan-1-amine: Similar structure with a propanamine group.
(1r)-1-(2,3-Dihydro-1h-inden-1-yl)butan-1-amine: Similar structure with a butanamine group.
Uniqueness
Structural Features: The specific arrangement of the indane moiety and ethanamine group.
Reactivity: Unique reactivity patterns due to the presence of the amine group.
Applications: Distinct applications in medicinal chemistry and organic synthesis.
Propiedades
Fórmula molecular |
C11H15N |
|---|---|
Peso molecular |
161.24 g/mol |
Nombre IUPAC |
(1R)-1-(2,3-dihydro-1H-inden-1-yl)ethanamine |
InChI |
InChI=1S/C11H15N/c1-8(12)10-7-6-9-4-2-3-5-11(9)10/h2-5,8,10H,6-7,12H2,1H3/t8-,10?/m1/s1 |
Clave InChI |
DLJPRXRMICOAPF-HNHGDDPOSA-N |
SMILES isomérico |
C[C@H](C1CCC2=CC=CC=C12)N |
SMILES canónico |
CC(C1CCC2=CC=CC=C12)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


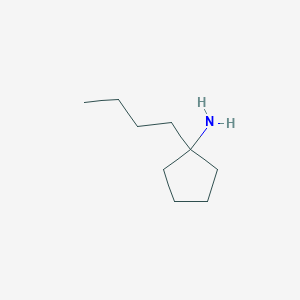
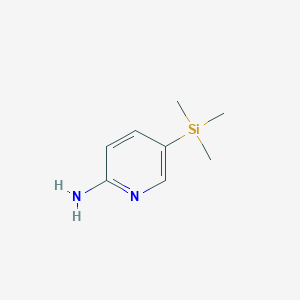

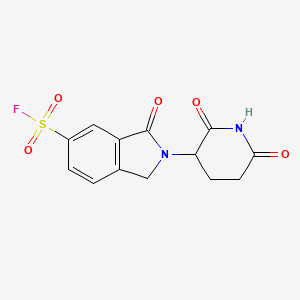
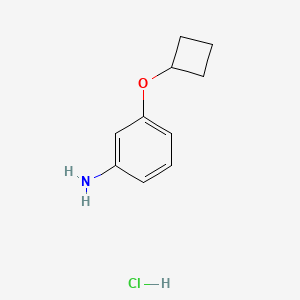
aminehydrochloride](/img/structure/B13588867.png)
![tert-Butyl 3-[(aminooxy)methyl]morpholine-4-carboxylate](/img/structure/B13588876.png)
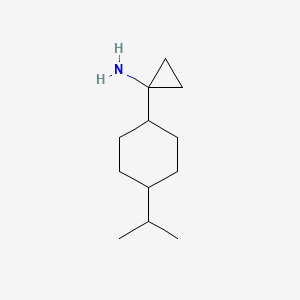
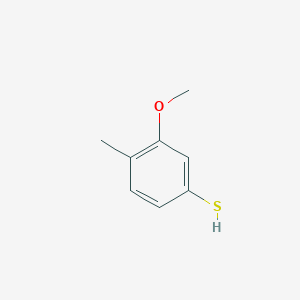
![1-[(2-Methoxy-3-methylphenyl)methyl]piperazine](/img/structure/B13588885.png)
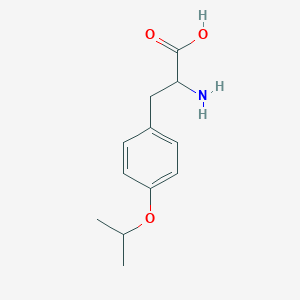
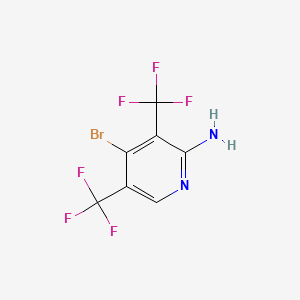
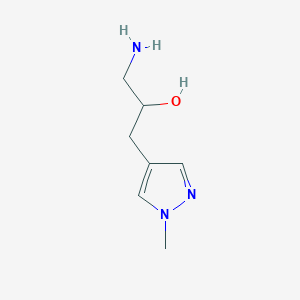
![N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide,trifluoroaceticacid](/img/structure/B13588910.png)
